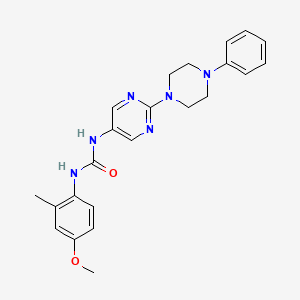
1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as MP-10, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent for various diseases. MP-10 belongs to the class of pyrimidine-based ureas and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea is not fully understood. However, it has been suggested that 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea inhibits various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has been shown to have various biochemical and physiological effects. In preclinical studies, 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea is its potential as a therapeutic agent for various diseases. Its multi-targeted activity makes it a promising candidate for the treatment of complex diseases, such as cancer and neurodegenerative disorders. However, one of the limitations of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea. Another area of research is the optimization of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea for clinical use, including the development of more soluble analogs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-methoxy-2-methylphenylamine to obtain the intermediate product, which is further reacted with urea to yield 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In preclinical studies, 1-(4-Methoxy-2-methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects and can reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17-14-20(31-2)8-9-21(17)27-23(30)26-18-15-24-22(25-16-18)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPMJCWKHZFAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)
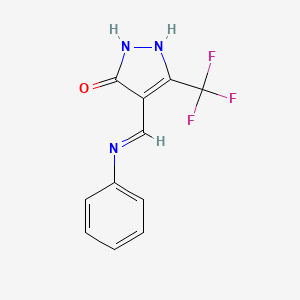
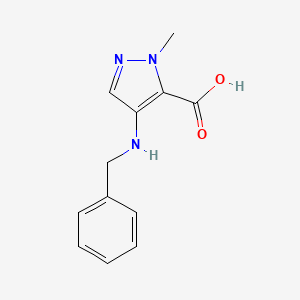

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)
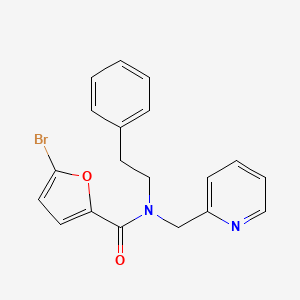
![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2422317.png)
![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2422320.png)
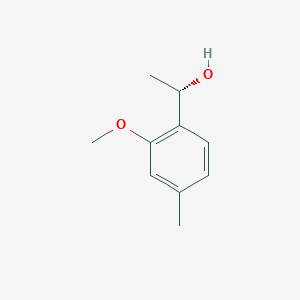
![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)
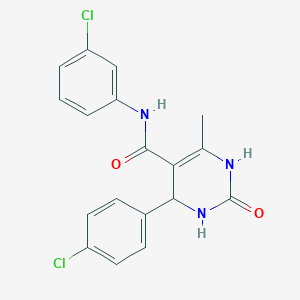
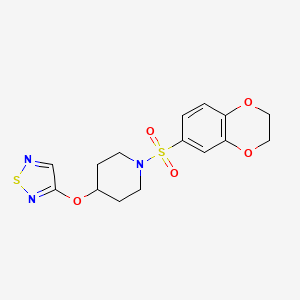
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2422327.png)